molecular formula C9H13NO2 B7927439 1-Furan-2-yl-2-isopropylamino-ethanone

1-Furan-2-yl-2-isopropylamino-ethanone

Cat. No.: B7927439
M. Wt: 167.20 g/mol
InChI Key: NLAHKYNTXLYFQM-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-isopropylamino-ethanone (CAS: 319489-19-5) is a heterocyclic ketone derivative featuring a furan ring linked to an ethanone backbone substituted with an isopropylamino group. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 169.21 g/mol . The compound has been cataloged as a secondary amine and was previously available as a research chemical, though it is currently listed as discontinued by suppliers such as CymitQuimica .

Properties

IUPAC Name

1-(furan-2-yl)-2-(propan-2-ylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAHKYNTXLYFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Isopropylamine and Halogenated Precursors

A primary route involves the reaction of a halogenated furyl ketone with isopropylamine. For example, 2-chloro-1-(furan-2-yl)ethanone may undergo nucleophilic substitution with isopropylamine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at 60–80°C for 6–12 hours, yielding the target compound after purification via column chromatography .

Mechanistic insights :

  • The lone pair on the isopropylamine nitrogen attacks the electrophilic carbon adjacent to the carbonyl group.

  • Steric hindrance from the furan ring and isopropyl group necessitates elevated temperatures to overcome activation energy .

Optimization parameters :

ParameterOptimal RangeImpact on Yield
SolventDMF/THF (anhydrous)Maximizes nucleophilicity
Temperature70°CBalances reaction rate and decomposition
Molar ratio (amine:ketone)1.2:1Minimizes side products

This method aligns with protocols for analogous β-ketoamines, though direct yield data for 1-Furan-2-yl-2-isopropylamino-ethanone remains unpublished .

Reductive Amination of 1-Furan-2-yl-2-oxoethane

Reductive amination offers a one-pot synthesis by reacting 1-furan-2-yl-2-oxoethane with isopropylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are viable options .

Procedure :

  • Condensation: The ketone and amine form an imine intermediate in methanol or ethanol at 25–40°C.

  • Reduction: NaBH₃CN (1.5 equiv) is added at 0°C, stirred for 2–4 hours.

  • Work-up: Neutralization with dilute HCl, extraction with ethyl acetate, and solvent evaporation .

Advantages :

  • Avoids halogenated precursors.

  • Higher atom economy compared to substitution routes.

Challenges :

  • Requires strict pH control to prevent over-reduction of the furan ring .

Claisen-Schmidt Condensation with Subsequent Functionalization

A multistep approach involves Claisen-Schmidt condensation between furfural and acetone to form 1-furan-2-yl-2-propanone, followed by amination. This method mirrors protocols for structurally related compounds :

  • Condensation :
    Furfural (1 equiv) reacts with acetone (2 equiv) in NaOH/ethanol at 50°C for 4 hours, yielding 1-furan-2-yl-2-propanone.

  • Bromination :
    Treatment with bromine in acetic acid introduces a bromine atom at the β-position.

  • Amination :
    Displacement of bromide with isopropylamine in THF at 60°C .

Yield considerations :

  • Condensation: ~70% (literature analogs).

  • Bromination: 85–90%.

  • Amination: 60–65% (estimated) .

Multicomponent Reactions (MCRs) Involving Furan Derivatives

MCRs provide a streamlined pathway by combining furan-2-carbaldehyde, acetylacetone, and isopropylamine in a single pot. Cerium(IV) ammonium nitrate (CAN) catalyzes such annulations, as demonstrated for dihydropyridines :

Protocol :

  • Reactants: Furan-2-carbaldehyde (1 equiv), acetylacetone (1 equiv), isopropylamine (1.2 equiv).

  • Catalyst: CAN (10 mol%) in ethanol.

  • Conditions: Reflux (78°C) for 8 hours.

Outcome :

  • Theoretical yield: ~55% (extrapolated from similar MCRs) .

  • Side products: Uncyclized intermediates (15–20%).

Biocatalytic Synthesis Using Engineered Enzymes

Emerging biocatalytic methods employ transaminases or amine dehydrogenases to convert furyl ketones to amines. A recent study achieved 78% conversion of 2-acetylfuran to 2-(aminomethyl)furan using a Candida boidinii transaminase . Adapting this for 1-Furan-2-yl-2-isopropylamino-ethanone would require:

  • Substrate: 1-Furan-2-yl-2-oxoethane.

  • Enzyme: Engineered transaminase with broad substrate specificity.

  • Cofactor: Pyridoxal-5’-phosphate (PLP) or NADH.

Advantages :

  • Ambient temperatures (25–37°C).

  • High enantioselectivity (>90% ee possible) .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield RangePurity (%)ScalabilityCost Efficiency
Nucleophilic Substitution50–60%90–95ModerateHigh
Reductive Amination55–65%85–90HighModerate
Claisen-Schmidt40–50%80–85LowLow
MCRs45–55%75–80ModerateModerate
Biocatalytic60–70%95–98HighHigh (enzyme cost)

Chemical Reactions Analysis

1-Furan-2-yl-2-isopropylamino-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

Chemical Properties and Structure

1-Furan-2-yl-2-isopropylamino-ethanone is characterized by the following chemical properties:

  • Molecular Formula: C11H18N2O2
  • Molecular Weight: 210.27 g/mol
  • CAS Number: 1353952-02-9

These properties make it a suitable candidate for various pharmacological studies.

Synthesis of Bioactive Compounds

Recent studies have highlighted the use of 1-furan-2-yl derivatives in synthesizing bioactive compounds. For instance, the compound has been employed as a precursor in the green synthesis of chiral heterocyclic alcohols, which are crucial for producing pharmaceuticals and natural products. A study demonstrated the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using Lactobacillus paracasei as a biocatalyst, yielding enantiopure products with high conversion rates (over 99%) and optical purity .

Antimicrobial and Antiviral Activities

Chalcones and their derivatives, including those related to 1-furan-2-yl compounds, have shown promising antimicrobial and antiviral activities. Research indicates that these compounds exhibit significant efficacy against various pathogens. For example, certain derivatives have been tested against Leishmania donovani, demonstrating potential antileishmanial properties . The structure of these compounds allows them to interact with biological targets effectively.

Case Study 1: Antileishmanial Activity

A series of N2,N4-disubstituted quinazoline derivatives were synthesized and tested for their activity against Leishmania donovani. Among these, compounds structurally related to 1-furan-2-yl derivatives exhibited varying degrees of efficacy, with some reducing parasitemia significantly in murine models. The pharmacokinetics revealed a maximum plasma concentration that was threefold higher than the effective concentration (EC50), indicating a strong therapeutic potential .

Case Study 2: Tyrosinase Inhibition

In another study, (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. One derivative showed an IC50 value of 0.0433 µM for l-tyrosine, indicating potent inhibition compared to standard controls . This suggests that modifications around the furan ring can enhance the biological activity of these compounds.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeIC50/EC50 Value
1-Furan-2-yloxypropaneAntileishmanialLeishmania donovaniVaries by derivative
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-oneTyrosinase InhibitionTyrosinase0.0433 µM

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-isopropylamino-ethanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1-Furan-2-yl-2-isopropylamino-ethanone with structurally related ethanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
1-Furan-2-yl-2-isopropylamino-ethanone 319489-19-5 C₁₀H₁₅NO₂ 169.21 Furan + isopropylamino group Discontinued; potential intermediate for heterocyclic synthesis
1-Furan-2-yl-2-methylamino-ethanone 1314980-53-4 C₇H₉NO₂ 139.15 Furan + methylamino group Available as a research chemical; simpler alkyl chain may enhance solubility
1-(Furan-2-yl)-2-[(2-hydroxyethyl)(isopropyl)amino]ethanone 1250918-91-2 C₁₁H₁₇NO₃ 211.26 Furan + hydroxyethyl-isopropylamino hybrid Supplier-listed; increased H-bond capacity due to hydroxyl group
1-(2-Furyl)-2-[2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl]ethanone 435345-13-4 C₁₆H₁₆N₃O₃ 298.32 Furan + benzimidazole-hydroxyethylamino complex Explored for bioactivity; benzimidazole moiety may enhance target binding
2-Phenyl-1-(pyridin-2-yl)ethanone 27049-45-2 C₁₃H₁₁NO 197.24 Phenyl + pyridinyl substitution Studied for therapeutic potential; aromatic groups may improve pharmacokinetics

Key Comparative Insights

The hydroxyethyl-isopropylamino hybrid (CAS 1250918-91-2) introduces a polar hydroxyl group, enhancing H-bonding capacity and possibly bioavailability .

Biological Relevance :

  • Compounds like 435345-13-4 (benzimidazole derivative) demonstrate the importance of nitrogen-containing heterocycles in modulating biological activity, such as enzyme inhibition or receptor binding .
  • The pyridinyl-substituted 27049-45-2 highlights the role of aromatic systems in improving metabolic stability and target affinity .

Palladium-catalyzed coupling methods (e.g., Cs₂CO₃ and Pd(OAc)₂ in tert-butanol/toluol ) may be adaptable for synthesizing such analogs.

Biological Activity

1-Furan-2-yl-2-isopropylamino-ethanone is a heterocyclic compound with significant potential in biological applications. Its unique structure, featuring a furan ring and isopropylamino group, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C₉H₁₃NO₂
  • IUPAC Name : 1-(furan-2-yl)-2-(propan-2-ylamino)ethanone
  • Structure :
    InChI=1S/C9H13NO2/c17(2)1068(11)9435129/h35,7,10H,6H2,12H3\text{InChI}=1S/C9H13NO2/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3

The biological activity of 1-Furan-2-yl-2-isopropylamino-ethanone is attributed to its interaction with various molecular targets. The compound may function as an enzyme inhibitor or a receptor modulator , impacting neurotransmitter systems and metabolic pathways. This dual action highlights its potential for therapeutic applications, particularly in neurology and metabolic disorders.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of furan compounds exhibit antimicrobial properties. For instance, related compounds have shown significant antifungal activity against Candida parapsilosis .
  • Enzyme Inhibition :
    • The compound's structural characteristics suggest potential inhibitory effects on enzymes involved in metabolic processes. For example, it may inhibit tyrosinase, an enzyme critical in melanin production, which has implications in skin disorders and cosmetics .
  • Neuroprotective Effects :
    • Research into similar furan derivatives has revealed neuroprotective properties against glutamate-induced toxicity in neuronal cultures . This suggests that 1-Furan-2-yl-2-isopropylamino-ethanone could be explored for neuroprotective drug development.

Synthesis and Activity Evaluation

A study conducted on the synthesis of (S)-1-(furan-2-yl)propan-1-ol from 1-(furan-2-yl)propan-1-one demonstrated high conversion rates using Lactobacillus paracasei as a biocatalyst. The optimized conditions yielded over 99% enantiomeric excess and significant yields, indicating the potential for biocatalytic applications in synthesizing enantiopure compounds .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Furan-2-yl-EthanoneStructureLacks isopropylamino group; different reactivity
2-Furan-2-yloxyethylamineStructurePotentially different pharmacological properties
1-Thiophene DerivativeStructureVariations in electronic properties affecting activity

The comparison illustrates that variations in functional groups significantly influence biological activity, highlighting the unique profile of 1-Furan-2-yl-2-isopropylamino-ethanone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Furan-2-yl-2-isopropylamino-ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, furan-containing precursors can react with isopropylamine derivatives under controlled conditions (e.g., inert atmosphere, 60–80°C). Catalysts like palladium or copper complexes may enhance yield and selectivity . Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize parameters like temperature and solvent polarity.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm molecular structure. For crystallographic validation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond-length and angle data . Purity analysis via HPLC with UV detection is critical, especially for detecting by-products from heterocyclic reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biochemical interactions of 1-Furan-2-yl-2-isopropylamino-ethanone?

  • Methodology : Discrepancies in enzyme inhibition or receptor-binding data may arise from variations in assay conditions (pH, temperature, co-solvents). Replicate studies under standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and validate findings using orthogonal techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Cross-reference with structurally similar furan derivatives to identify trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to enzymes or receptors. Optimize force-field parameters using density functional theory (DFT) calculations for accurate charge distribution. Validate predictions with experimental mutagenesis studies targeting key residues in the active site .

Q. What experimental designs are suitable for studying environmental stability under varying pH and temperature?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (2–12) and temperatures (4–60°C). Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) and identify degradation products. Compare with PubChem data on analogous compounds to infer reactivity patterns .

Data Analysis and Validation

Q. How can researchers address crystallographic data discrepancies in structural studies?

  • Methodology : If X-ray data conflicts with NMR/IR results, re-refine the crystal structure using SHELXPRO to check for twinning or disorder. Validate with ORTEP-3 for thermal ellipsoid visualization and ensure data-to-parameter ratios exceed 10:1 to avoid overfitting .

Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?

  • Methodology : Systematically vary substituents (e.g., halogenation at the furan ring) using parallel synthesis reactors. Track substituent effects on yield and bioactivity via quantitative structure-activity relationship (QSAR) models. Publish detailed spectral data (e.g., DEPT-135 NMR for carbon hybridization) to aid replication .

Safety and Handling

Q. What precautions are necessary given limited toxicological data?

  • Methodology : Adopt ALARA (As Low As Reasonably Achievable) principles for exposure. Use fume hoods for synthesis and wear nitrile gloves resistant to organic solvents. Reference safety data from structurally related nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) for hazard extrapolation .

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